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Compound of Interest
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Cat. No.: B15589228 Get Quote

BI-1347 is a potent and selective, orally active inhibitor of Cyclin-Dependent Kinase 8 (CDK8)

and its close paralog, CDK19.[1][2][3][4][5] Emerging research highlights its significant anti-

tumor activity, not through direct cytotoxicity to cancer cells, but by enhancing the innate

immune system's ability to recognize and eliminate malignant cells. This document provides a

detailed overview of BI-1347's mechanism of action, quantitative efficacy data, and the

experimental protocols used to elucidate its therapeutic potential for researchers, scientists,

and drug development professionals.

Mechanism of Action: Enhancing Natural Killer (NK)
Cell Function
BI-1347's primary anti-tumor effect is mediated through the modulation of Natural Killer (NK)

cells, a critical component of the innate immune system responsible for tumor surveillance.[1]

[2][6][7]

CDK8 and CDK19 are components of the Mediator complex, a multi-protein assembly that links

gene-specific transcription factors to the RNA polymerase II machinery, thereby regulating gene

expression.[1][2] In NK cells, CDK8 and CDK19 act as signaling intermediates. BI-1347
selectively inhibits these kinases, leading to a cascade of events that bolsters the anti-tumor

functions of NK cells:

Suppression of STAT1 Phosphorylation: BI-1347 suppresses the phosphorylation of STAT1

at the S727 residue in NK cells.[6][7] This modulation is a key event in augmenting NK cell
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activity.

Increased Production of Cytolytic Molecules: Inhibition of CDK8/19 by BI-1347 leads to an

increased production of essential cytolytic molecules, perforin and granzyme B (GZMB),

within NK cells.[6][7] These molecules are crucial for inducing apoptosis in target cancer

cells.

Enhanced NK Cell-Mediated Lysis: The increased levels of perforin and granzyme B result in

enhanced NK cell-mediated lysis of tumor cells, including primary leukemia cells.[6][7]

This mechanism suggests that BI-1347's efficacy is primarily tumor-extrinsic, relying on the

activation of the host's immune system rather than direct action on the cancer cells, particularly

in solid tumors.[6]

Quantitative Data
The following tables summarize the key quantitative data regarding the potency and efficacy of

BI-1347 from preclinical studies.

Table 1: In Vitro Potency of BI-1347

Target/Assay IC50/EC50 (nM) Cell Line/System Reference

CDK8 1 Cell-free assay [1]

CDK8 1.1 Cell-free assay [3][5]

CDK8 1.4 Cell-free assay [4]

CDK19 1.7 Cell-free assay [4]

Inhibition of

proliferation
7 MV-4-11 cells [1]

Secretion of Perforin 10 NK-92 cells [1]

Inhibition of

proliferation
>10,000 NK-92 cells [1]

Table 2: In Vivo Efficacy of BI-1347 in Murine Cancer Models
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Tumor Model Treatment Regimen Outcome Reference

EMT6 breast cancer 10 mg/kg daily

Median Survival: 22.5

days (vs. 22 days for

control)

[6]

EMT6 breast cancer
10 mg/kg, 5 days on /

5 days off

Median Survival: 26

days (vs. 22 days for

control)

[6]

EMT6 breast cancer

10 mg/kg BI-1347

(intermittent) + 50

mg/kg BI-8382 (SMAC

mimetic) daily

Increased survival

compared to single

agents

[6]

B16-F10 melanoma Not specified
Increased response

rate and survival
[6][7]

MV4-11 xenograft 10 mg/kg
Reduced tumor

volume
[4]

Experimental Protocols
The following are descriptions of the key experimental methodologies used in the preclinical

evaluation of BI-1347.

1. In Vivo Murine Tumor Xenograft Studies

Animal Models: Studies have utilized various murine solid tumor cell lines such as MC-38,

B16-F10 (melanoma), and EMT6 (breast cancer) implanted in mice.[6] For leukemia models,

MV4-11 cells have been used to create xenografts.[4]

Drug Administration: BI-1347 is formulated for oral gavage, often in a vehicle like 0.5%

Natrosol.[8] Dosing regimens have included daily administration (e.g., 10 mg/kg) and

intermittent schedules (e.g., 10 mg/kg for 5 days on, 5 days off).[6]

Efficacy Assessment: Tumor growth is monitored regularly, often by measuring tumor volume

with calipers. In models using luciferase-expressing cells (e.g., B16-F10-luc2), tumor burden

is quantified using in vivo imaging to detect average radiance.[8] The primary endpoint for
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survival studies is typically a humane endpoint, such as the first signs of breathing

difficulties, at which point the mice are sacrificed.[8] Body weight is also monitored as a

measure of toxicity.[8]

2. Analysis of STAT1 Phosphorylation

Cell Lines and Primary Cells: This has been assessed in the NK-92MI cell line and in primary

human and murine NK cells.[7]

Methodology: Cells are treated with the CDK8/19 inhibitor (BI-1347 or a related compound).

Following treatment, cell lysates are analyzed to determine the levels of phosphorylated

STAT1 at the S727 residue. This is typically done using techniques like Western blotting or

flow cytometry with phospho-specific antibodies.[7][8] For in vivo pharmacodynamic studies,

splenocytes and NK1.1+ NK cells are isolated from treated mice at various time points (e.g.,

6 and 24 hours) for analysis.[8]

3. Measurement of Cytolytic Molecule Production

Granzyme B (GZMB) Production: Murine splenic NK cells are treated with BI-1347 in the

presence of IL-15. The percentage of GZMB-positive NK cells (gated as CD3-, NK1.1+) is

then determined by intracellular staining followed by flow cytometry.[7]

Perforin Secretion: The NK-92MI cell line is treated with a CDK8/19 inhibitor. The amount of

perforin secreted into the cell culture supernatant is then quantified using a commercial

ELISA kit.[7]

4. NK Cell-Mediated Lysis Assay

Target and Effector Cells: Primary leukemia cells from patients (e.g., chronic lymphocytic

leukemia) serve as target cells. Purified NK cells from healthy donors, pre-treated with BI-
1347 or a vehicle control, are used as effector cells.[6]

Assay Conditions: Target and effector cells are co-cultured at a specific effector-to-target

(E:T) ratio (e.g., 1:1) for a defined period (e.g., 4 hours). In antibody-dependent cell-

mediated cytotoxicity (ADCC) assays, an antibody like Rituximab is included.[6]
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Quantification of Lysis: The depletion of target cells (e.g., B-cells) is measured, often by cell

counting or flow cytometry, and normalized to control-treated samples to determine the

extent of lysis.[6]

Visualizations: Signaling Pathways and
Experimental Workflows
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Caption: Mechanism of BI-1347 in enhancing NK cell anti-tumor activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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